molecular formula C23H22ClN5O2 B10926353 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10926353
M. Wt: 435.9 g/mol
InChI Key: GHNQGWKSPHYAKI-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitro group and the chlorination of the aromatic rings. The final step involves the coupling of the pyrazole core with the substituted aromatic rings under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the aromatic rings.

Scientific Research Applications

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Uniqueness

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H22ClN5O2/c1-14-5-7-18(11-16(14)3)22-21(24)23(19-8-6-15(2)17(4)12-19)28(26-22)13-27-10-9-20(25-27)29(30)31/h5-12H,13H2,1-4H3

InChI Key

GHNQGWKSPHYAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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